molecular formula C24H28N4O2S B1234875 2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide

2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide

Cat. No. B1234875
M. Wt: 436.6 g/mol
InChI Key: LFLQULBWNBFXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide is a quinoxaline derivative.

Scientific Research Applications

Antimicrobial and Antifungal Properties

A study by Gul et al. (2017) explored the antimicrobial and hemolytic activity of related compounds, highlighting their efficacy against various microbes and demonstrating potential in biological applications due to their low toxicity. This suggests a possible application of the compound in antimicrobial contexts (Gul et al., 2017).

Structural and Property Analysis

Karmakar et al. (2007) examined the structural aspects of related amide-containing isoquinoline derivatives. This type of research is crucial in understanding the chemical and physical properties of such compounds, which can be valuable in various scientific and industrial applications (Karmakar et al., 2007).

Broad-Spectrum Antifungal Agents

Bardiot et al. (2015) identified derivatives of the compound as effective against various fungal species, including Candida and Aspergillus species. The research indicates the potential use of these compounds in developing new antifungal treatments (Bardiot et al., 2015).

Synthesis Techniques and Chemical Reactions

Research by Chang-chu (2014) explored the synthesis of related compounds, providing insights into efficient production methods and chemical behaviors. This information is valuable for the large-scale synthesis and industrial application of such compounds (Chang-chu, 2014).

Anticancer Properties

El Rayes et al. (2022) conducted a study showing that certain quinoxaline derivatives exhibit inhibitory action against cancer cells, suggesting the potential use of similar compounds in cancer research and treatment (El Rayes et al., 2022).

Electrophilic Sites and Nucleophilic Reactions

Iijima and Kyo (1989) examined the electrophilic sites of a related compound, providing insights into its chemical reactivity, which is fundamental for its application in various chemical syntheses (Iijima & Kyo, 1989).

Therapeutic Applications in Viral Infections

Ghosh et al. (2008) synthesized a novel derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis, indicating the potential medical applications of similar compounds in treating viral infections (Ghosh et al., 2008).

properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H28N4O2S/c1-17-14-28(15-18(2)30-17)23-24(27-21-11-7-6-10-20(21)26-23)31-16-22(29)25-13-12-19-8-4-3-5-9-19/h3-11,17-18H,12-16H2,1-2H3,(H,25,29)

InChI Key

LFLQULBWNBFXMO-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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